N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE
Description
N-{1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-yl}-4-(2-methylpropyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a 2-methylbenzyl group at the N1 position and a 4-(2-methylpropyl)benzenesulfonamide moiety at the 3-position of the pyrazole ring.
Properties
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-4-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-16(2)14-18-8-10-20(11-9-18)27(25,26)23-21-12-13-24(22-21)15-19-7-5-4-6-17(19)3/h4-13,16H,14-15H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMLJDSQLZOYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the benzene sulfonamide group, and the addition of methyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of new functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers are investigating its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: This compound is used in the development of new materials, such as polymers or coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Substituent Impact : The target compound’s 2-methylbenzyl and 4-(2-methylpropyl) groups enhance lipophilicity compared to the electron-withdrawing fluoro and chlorophenyl groups in and . This may influence membrane permeability and metabolic stability .
- Bioactivity Trends : Chromene-containing analogs () are associated with anticancer activity due to their planar aromatic systems, while pyridine- or pyrazole-linked sulfonamides () are often designed for kinase inhibition .
Insights :
- The target compound’s synthesis likely parallels ’s use of cross-coupling reactions (e.g., Suzuki-Miyaura) for pyrazole functionalization . ’s emphasis on X-ray crystallography (via SHELX software, ) highlights the importance of structural validation for sulfonamide derivatives .
Physicochemical and Pharmacokinetic Properties
Table 3: Estimated Properties
Discussion :
- Modifications like the methoxy group in ’s compound improve solubility but may reduce target binding affinity .
Biological Activity
N-{1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-yl}-4-(2-methylpropyl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity. This compound's structure includes a pyrazole ring and a sulfonamide group, which are crucial for its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C18H24N2O2S
- Molecular Weight : 336.46 g/mol
- Key Functional Groups : Pyrazole, sulfonamide
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the pyrazole ring enhances binding affinity due to its electron-donating properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. They act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacterial growth arrest.
Anticancer Potential
Studies have shown that compounds similar to N-{1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-yl}-4-(2-methylpropyl)benzenesulfonamide can inhibit cancer cell proliferation. For instance, a related pyrazole derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of pyrazole derivatives on cancer cells.
- Findings : The compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity.
-
Antimicrobial Efficacy :
- Objective : To assess the antibacterial properties of sulfonamide derivatives.
- Findings : The compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | |
| Anticancer | A549 | 15 | |
| Antimicrobial | Staphylococcus aureus | 64 | |
| Antimicrobial | Escherichia coli | 128 |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-{1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-yl}-4-(2-methylpropyl)benzenesulfonamide | Pyrazole ring, sulfonamide group | Antimicrobial, anticancer |
| Related pyrazole derivative | Substituted pyrazole | Cytotoxicity against cancer |
Q & A
Q. What synthetic routes are recommended for preparing N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-3-yl}-4-(2-methylpropyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by sulfonamide coupling. Key steps include:
- Suzuki-Miyaura coupling for aryl-aryl bond formation.
- Sulfonylation using sulfonyl chlorides under anhydrous conditions (e.g., DCM as solvent, triethylamine as base).
- Purification via column chromatography or recrystallization.
Optimization strategies: - Use N,N-dimethylformamide (DMF) as a solvent for high-temperature reactions to improve solubility .
- Monitor reaction progress with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify intermediates .
- Adjust stoichiometry of reagents (e.g., 1.2 equivalents of sulfonyl chloride) to minimize side products .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the methylpropyl group’s protons appear as a multiplet in the aliphatic region (δ 1.0–1.5 ppm) .
- X-ray Crystallography: Employ SHELXL for structure refinement and ORTEP-3 for visualizing molecular packing and hydrogen-bonding networks .
- HPLC: Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. How is X-ray crystallography applied to resolve the three-dimensional structure of this sulfonamide derivative?
Methodological Answer:
- Data Collection: Use a single crystal (0.2–0.3 mm³) mounted on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Apply SHELXD for phase determination and SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Validation: Check for R-factor convergence (<5%) and validate geometry using PLATON or Mercury .
Advanced Research Questions
Q. How can density functional theory (DFT) complement experimental data to elucidate electronic properties?
Methodological Answer:
- Computational Setup: Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Validation: Compare calculated bond lengths/angles with X-ray data (e.g., C-S bond deviation <0.02 Å) to assess accuracy .
- Applications: Predict charge-transfer interactions in supramolecular assemblies (e.g., π-π stacking energies) .
Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity observations?
Methodological Answer:
- Systematic Variation: Modify substituents (e.g., replace 2-methylphenyl with electron-withdrawing groups) to test computational reactivity models .
- Multivariate Analysis: Apply partial least squares (PLS) regression to correlate steric/electronic parameters (e.g., Hammett constants) with reaction yields .
- Error Source Identification: Re-examine solvent effects (e.g., dielectric constant in DFT vs. experimental solvent) .
Q. What novel catalytic systems could enhance the synthesis efficiency of this compound?
Methodological Answer:
- Palladium Nanocatalysts: Test Pd/C or Pd(OAc)₂ with ligand systems (e.g., XPhos) to improve coupling efficiency .
- Flow Chemistry: Implement microreactors for continuous sulfonylation, reducing reaction time from hours to minutes .
- AI-Driven Optimization: Use COMSOL Multiphysics coupled with machine learning to predict optimal temperature/pH conditions .
Q. How do steric effects of the 2-methylpropyl group influence supramolecular interactions?
Methodological Answer:
- Crystallographic Analysis: Identify CH-π interactions between the methylpropyl chain and aromatic rings using Mercury software .
- Thermodynamic Studies: Measure melting point depression (∆T) in derivatives with bulkier substituents to quantify steric hindrance .
- Molecular Dynamics (MD): Simulate packing efficiency in crystal lattices with varying alkyl chain lengths .
Q. What advanced spectroscopic methods provide insights into dynamic behavior in solution?
Methodological Answer:
- Variable-Temperature NMR: Probe conformational flexibility by analyzing signal coalescence at elevated temperatures (e.g., 80°C in DMSO-d₆) .
- Fluorescence Quenching: Study solute-solvent interactions by titrating with iodide ions and monitoring emission intensity changes .
- Time-Resolved IR: Track sulfonamide group protonation/deprotonation kinetics in aqueous buffers .
Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
